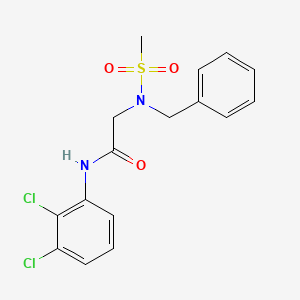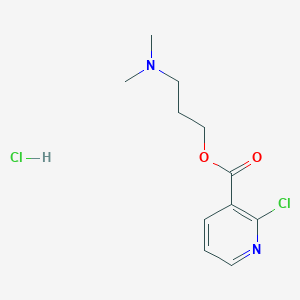
N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide
Descripción general
Descripción
N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first discovered in 2009 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves the inhibition of the NEDD8-activating enzyme, which is responsible for the activation of the ubiquitin-proteasome pathway. This pathway is involved in the degradation of proteins that are no longer needed by the cell. By inhibiting this pathway, this compound leads to the accumulation of certain proteins, which can trigger cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce cell death in cancer cells, but not in normal cells. It has also been shown to inhibit the growth of tumors in animal models. This compound has been shown to have a low toxicity profile, which makes it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has a low toxicity profile, which makes it safe to use in cell culture and animal studies. However, there are also limitations to using this compound in lab experiments. It is not effective against all types of cancer cells, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide. One area of research is the development of combination therapies that include this compound and other cancer drugs. Another area of research is the identification of biomarkers that can predict which patients will respond to this compound. Additionally, there is a need for further studies to fully understand the mechanism of action of this compound and to identify any potential side effects.
Aplicaciones Científicas De Investigación
N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme, which is involved in the regulation of protein degradation. This inhibition leads to the accumulation of certain proteins, which can trigger cell death in cancer cells. This compound has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
N-(5-methylpyridin-2-yl)-3-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-9-2-3-11(13-6-9)15-12(18)4-5-16-8-10(7-14-16)17(19)20/h2-3,6-8H,4-5H2,1H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZNJHXHKGODTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-pyridinylmethyl)acetamide](/img/structure/B3483426.png)
![5-bromo-3-[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3483427.png)

![N-(2,5-dichlorophenyl)-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B3483451.png)
![1-(diphenylmethyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B3483455.png)
![ethyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B3483476.png)
![5-(2-furyl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483477.png)
![N-{[(3-hydroxyphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3483480.png)
![methyl 5-[(diethylamino)carbonyl]-2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3483490.png)
![5-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483500.png)

![2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]oxy}acetamide](/img/structure/B3483502.png)
![5-(3,4-dimethylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483508.png)
![5-cyclopropyl-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483511.png)
